molecular formula C10H9F3O3 B1337141 3-[4-(trifluoromethoxy)phenyl]propanoic Acid CAS No. 886499-74-7

3-[4-(trifluoromethoxy)phenyl]propanoic Acid

Cat. No. B1337141
M. Wt: 234.17 g/mol
InChI Key: RRPISZJLUXOOCL-UHFFFAOYSA-N
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Description

3-[4-(trifluoromethoxy)phenyl]propanoic acid is a compound that features a trifluoromethoxy group attached to a phenyl ring, which is further linked to a propanoic acid moiety. This structure is of interest due to the presence of the trifluoromethoxy group, which can significantly influence the physical, chemical, and biological properties of the molecule.

Synthesis Analysis

The synthesis of related trifluoromethyl-containing compounds has been explored in various studies. For instance, a novel method for synthesizing 1-[3-(trifluoromethyl)phenyl]-2-propanone was developed, which could potentially be adapted for the synthesis of 3-[4-(trifluoromethoxy)phenyl]propanoic acid . Additionally, heterocyclic compounds have been synthesized from 3-(4-phenyl) benzoyl propionic acid, indicating the versatility of phenyl propionic acid derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of compounds with trifluoromethoxy groups has been studied, revealing that the introduction of the -OCF3 group can influence acidity and molecular conformation . The molecular and crystal structures of such compounds have been determined using single-crystal XRD and supported by DFT calculations .

Chemical Reactions Analysis

The reactivity of compounds with trifluoromethyl groups has been investigated in various contexts. For example, 2,4-bis(trifluoromethyl)phenylboronic acid has been used as a catalyst for dehydrative amidation between carboxylic acids and amines . This suggests that the trifluoromethyl group can play a significant role in catalytic processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-containing compounds are influenced by the presence of the trifluoromethyl group. For instance, fluorinated polyimides derived from a diamine monomer with trifluoromethyl groups exhibited good solubility in polar organic solvents and outstanding thermal stability . The acidity and solvation behavior of trifluoromethanesulfonates have also been studied, providing insights into the properties of superacids .

Scientific Research Applications

  • Scientific Field : Material Science
  • Summary of the Application : The compound is used in the synthesis of polydithienylpyrroles, which are used as anodic materials in electrochromic devices . Electrochromic devices are systems that can change their optical properties (like color) in response to an electric charge .
  • Methods of Application or Experimental Procedures : Three 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels .
  • Results or Outcomes : The PTTPP film displays three various colors (grayish-yellow at 0 V, grayish-blue at 1.0 V, and bluish-violet at 1.4 V) from reduced to oxidized states . The optical contrast of PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP) electrodes are 24.5% at 1050 nm, 49.0% at 916 nm, and 53.8% at 1302 nm, respectively . The highest η of the PTTPP electrode is 379.64 cm^2 C^−1 at 1050 nm .

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)16-8-4-1-7(2-5-8)3-6-9(14)15/h1-2,4-5H,3,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPISZJLUXOOCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441099
Record name 3-[4-(trifluoromethoxy)phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(trifluoromethoxy)phenyl]propanoic Acid

CAS RN

886499-74-7
Record name 3-[4-(trifluoromethoxy)phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(trifluoromethoxy)phenyl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
SE Cellitti, DH Jones, L Lagpacan, X Hao… - Journal of the …, 2008 - ACS Publications
In vivo incorporation of isotopically labeled unnatural amino acids into large proteins drastically reduces the complexity of nuclear magnetic resonance (NMR) spectra. Incorporation is …
Number of citations: 233 0-pubs-acs-org.brum.beds.ac.uk
C Odar, M Winkler, B Wiltschi - Biotechnology Journal, 2015 - Wiley Online Library
Fluoro amino acids are highly valuable compounds constantly gaining relevance in diverse fields of the biosciences as well as in the pharmaceutical industry. The value of these …
Y Ravikumar, SP Nadarajan, TH Yoo, C Lee… - Trends in …, 2015 - cell.com
Traditional enzyme engineering relies on substituting one amino acid by one of the other 19 natural amino acids to change the functional properties of an enzyme. However, …
Number of citations: 80 www.cell.com
MP Glogowski, JM Matthews, BG Lawhorn… - The Journal of …, 2021 - ACS Publications
A two-step metal–halogen exchange and diastereoselective copper-mediated Michael addition onto a complex α,β-unsaturated system has been developed and applied toward the …
Number of citations: 5 0-pubs-acs-org.brum.beds.ac.uk
R Verardi, NJ Traaseth, LR Masterson… - Isotope labeling in …, 2012 - Springer
In this chapter, we summarize the isotopic labeling strategies used to obtain high-quality solution and solid-state NMR spectra of biological samples, with emphasis on integral …
T Sugiki, K Furuita, T Fujiwara, C Kojima - Molecules, 2018 - mdpi.com
A variety of nuclear magnetic resonance (NMR) applications have been developed for structure-based drug discovery (SBDD). NMR provides many advantages over other methods, …
Number of citations: 124 0-www-mdpi-com.brum.beds.ac.uk
M Periasamy - 2010 - scholarworks.umass.edu
Proteins can be labeled with different tags to enable their structural and functional investigations. In addition, labeling proteins at specific sites helps in studying the conformational …
Number of citations: 4 scholarworks.umass.edu
JL Morris - 2013 - orca.cardiff.ac.uk
The amber suppression technology is an intracellular methodology that allows position specific incorporation of a specific non-natural amino acid (NAA) into proteins using imported …
Number of citations: 2 orca.cardiff.ac.uk
N Wang - 2017 - search.proquest.com
Genetic code expansion provides a powerful tool for site-specific incorporation of unnatural amino acids (unAAs) with novel biochemical and physiological properties into proteins in live …
AQ Hassan - ACS Chemical Biology, 2008 - ACS Publications
The ability to incorporate chemical probes into peptides is of great importance because it can render novel functionality to proteins and greatly expand our capacity to investigate …
Number of citations: 5 0-pubs-acs-org.brum.beds.ac.uk

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